molecular formula C13H17NO3 B15211850 Methyl 2-benzyl-5-methyl-1,2-oxazolidine-5-carboxylate CAS No. 101156-90-5

Methyl 2-benzyl-5-methyl-1,2-oxazolidine-5-carboxylate

Cat. No.: B15211850
CAS No.: 101156-90-5
M. Wt: 235.28 g/mol
InChI Key: GMDAXMIDMSTJPY-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-5-methylisoxazolidine-5-carboxylate is a heterocyclic compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . This compound is part of the isoxazolidine family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzyl-5-methylisoxazolidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with methyl acrylate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride under refluxing methanolic conditions . The reaction conditions are crucial to ensure the formation of the isoxazolidine ring and to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyl-5-methylisoxazolidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2-benzyl-5-methylisoxazolidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-benzyl-5-methylisoxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • Methyl 2-benzyl-5-phenylisoxazolidine-5-carboxylate

Uniqueness

Methyl 2-benzyl-5-methylisoxazolidine-5-carboxylate is unique due to its specific substitution pattern on the isoxazolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Biological Activity

Methyl 2-benzyl-5-methyl-1,2-oxazolidine-5-carboxylate (CAS No. 101156-90-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
IUPAC NameThis compound
InChI KeyGMDAXMIDMSTJPY-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes:

  • Reactants : Benzylamine and methyl acrylate.
  • Conditions : Reaction in the presence of a base followed by cyclization with hydroxylamine hydrochloride under refluxing methanolic conditions.

This method can be scaled up using continuous flow reactors to enhance efficiency and yield.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It has been noted for its potential in:

  • Enzyme Inhibition : The compound may inhibit various enzymes, which could lead to altered metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, potentially modulating their activity and influencing physiological responses .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various pathogens, including fungi like Candida albicans, with minimum inhibitory concentration (MIC) values indicating significant potency .
  • Antiproliferative Effects : Studies have demonstrated that derivatives of oxazolidines can exhibit cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma), suggesting potential applications in cancer therapy .
  • Enzyme Interaction : The compound may act as an inhibitor for specific enzymes involved in critical cellular processes, which could be leveraged for therapeutic applications targeting metabolic disorders or cancer .

Study on Antimicrobial Properties

In a study evaluating the antimicrobial properties of oxazolidine derivatives, this compound demonstrated significant activity against Candida albicans. The study reported MIC values ranging from 0.8 to 1.5 µg/mL, indicating strong antifungal potential .

Anticancer Activity Evaluation

A library of oxazolidine derivatives was screened for antiproliferative activity against cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects with IC50 values below 10 µM against HCT-116 and HeLa cells. Molecular docking studies suggested interactions with topoisomerase I as a potential mechanism of action .

Properties

CAS No.

101156-90-5

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 2-benzyl-5-methyl-1,2-oxazolidine-5-carboxylate

InChI

InChI=1S/C13H17NO3/c1-13(12(15)16-2)8-9-14(17-13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

GMDAXMIDMSTJPY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(O1)CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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